N-(6-ethoxy-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring, followed by further functionalization to introduce the chromene and carboxamide groups. The reaction conditions often involve the use of organic solvents such as dioxane and catalysts to facilitate the cyclization and condensation reactions .
Chemical Reactions Analysis
N-(6-ethoxy-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Research has indicated potential anti-inflammatory, analgesic, and anti-cancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-(6-ethoxy-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[1-(4-nitrobenzoyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-2-oxoacetamide: This compound has a similar benzothiazole core but different functional groups, leading to distinct biological activities.
3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: Another benzothiazole derivative with anti-inflammatory and analgesic properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H18N2O4S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H18N2O4S/c1-4-26-13-5-6-15-18(9-13)28-21(22-15)23-20(25)17-10-16(24)14-8-11(2)7-12(3)19(14)27-17/h5-10H,4H2,1-3H3,(H,22,23,25) |
InChI Key |
RFCCDADMMSWJMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C |
Origin of Product |
United States |
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